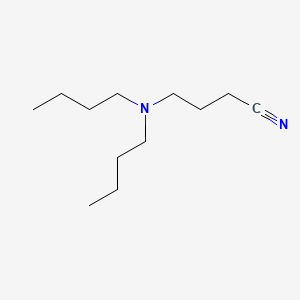

4-(Dibutylamino)butyronitrile

Description

Contextualization within Organonitrile and Tertiary Amine Chemistry

The chemical properties of 4-(Dibutylamino)butyronitrile are defined by its two primary functional groups: the nitrile and the tertiary amine.

Organonitrile Chemistry: The nitrile group (–C≡N) is a versatile functional group in organic chemistry. It is strongly polar and can participate in various chemical reactions. The nitrile group can be hydrolyzed to form carboxylic acids or amides, reduced to primary amines, or react with organometallic reagents to form ketones. In medicinal chemistry, the introduction of a nitrile group can modulate a molecule's physicochemical and pharmacokinetic properties to improve bioavailability. researchgate.net It can enhance binding affinity to target proteins through hydrogen bonds, polar interactions, and covalent interactions. researchgate.net Furthermore, the nitrile group can serve as a bioisostere for other functional groups like carbonyls or halogens and can block metabolically weak sites in a drug molecule to increase its stability. researchgate.net Since 2010, the U.S. Food and Drug Administration (FDA) has approved at least one nitrile-containing drug each year, highlighting the importance of this functional group in pharmaceutical development. nih.gov

Tertiary Amine Chemistry: A tertiary amine is characterized by a nitrogen atom bonded to three alkyl or aryl groups, with no hydrogen atoms directly attached to the nitrogen. youtube.com This structure means the nitrogen atom has a lone pair of electrons, making it basic and nucleophilic. The classification of amines as primary (1°), secondary (2°), or tertiary (3°) refers to the number of carbon-containing groups bonded directly to the nitrogen atom. msu.edulibretexts.org In this compound, the nitrogen atom is bonded to two butyl groups and one butyronitrile (B89842) group, classifying it as a tertiary amine. youtube.com Tertiary amines can be alkylated to form quaternary ammonium (B1175870) salts. msu.edu

The combination of these two groups in one molecule provides a unique chemical profile. The basic tertiary amine can influence nearby reactions or act as an internal catalyst, while the nitrile group offers a site for transformations into other important functional groups.

Significance as a Versatile Synthetic Intermediate

A synthetic intermediate is a molecule that is a product of one reaction and a reactant for a subsequent reaction on the path to a desired final product. This compound serves as a valuable intermediate due to its dual functionality, which allows for stepwise or selective reactions.

The nitrile group can be transformed without affecting the tertiary amine under specific conditions, and vice versa. For example, the reduction of the nitrile to a primary amine would yield a diamine, a class of compounds often used in the synthesis of polymers and chelating agents. The presence of the dibutylamino group can also direct or influence reactions at other parts of the molecule.

Aminobutyronitrile derivatives, such as 2,2-diphenyl-3-methyl-4-(dimethylamino)-butyronitrile, have been identified as intermediates in the synthesis of more complex pharmaceutical molecules. google.com This demonstrates the role of the aminobutyronitrile scaffold as a building block in multi-step synthetic processes. The utility of such intermediates is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler, readily available precursors. berkeley.edunih.gov

Overview of Key Research Domains Pertaining to this compound Chemistry

The unique structure of this compound makes it relevant to several key research domains.

Medicinal Chemistry and Drug Design : The nitrile pharmacophore is a significant component in modern drug design. nih.gov Nitrile-containing compounds are found in drugs targeting a wide array of diseases, including cancer, hypertension, and fungal infections. nih.gov The ability of the nitrile group to act as a hydrogen bond acceptor and a bioisostere makes it a valuable tool for medicinal chemists. researchgate.net While specific research on this compound in this context is not widely published, its structural motifs—the aminonitrile and the tertiary amine—are present in various biologically active molecules. For instance, α-amino nitriles have been developed as inhibitors for enzymes like dipeptidyl peptidase (DPP IV) for treating diabetes. nih.gov

Organic Synthesis and Methodology Development : The compound serves as a model substrate for developing new synthetic methods. Research may focus on the selective transformation of the nitrile or amine group in the presence of the other, which is a common challenge in organic synthesis. Its precursors, such as dibutylamine (B89481) and 4-chlorobutyronitrile (B21389), are common starting materials in synthetic chemistry.

Materials Science : Diamines, which can be synthesized from the reduction of aminonitriles, are important monomers for the synthesis of polyamides and other polymers. The specific properties of the resulting polymers, such as thermal stability and solubility, can be tuned by the structure of the diamine monomer. Therefore, this compound could be explored as a precursor to novel polymeric materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(dibutylamino)butanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-3-5-10-14(11-6-4-2)12-8-7-9-13/h3-8,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPZLDJVFUXXGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202516 | |

| Record name | 4-(Dibutylamino)butyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5417-24-3 | |

| Record name | 4-(Dibutylamino)butanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5417-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dibutylamino)butyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005417243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC7386 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Dibutylamino)butyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dibutylamino)butyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Dibutylamino)butyronitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF3D7F9VNP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Chemistry and Mechanistic Investigations of 4 Dibutylamino Butyronitrile

Catalytic Hydrogenation of the Nitrile Moiety

The catalytic hydrogenation of the nitrile functional group in 4-(dibutylamino)butyronitrile is a significant transformation that leads to the formation of valuable diamine products. This reaction is complex, with the potential to yield a mixture of primary, secondary, and tertiary amines depending on the reaction conditions and catalyst employed. researchgate.netbme.hu The process involves the reduction of the carbon-nitrogen triple bond (C≡N) to a primary amine (-CH₂NH₂), which can then participate in subsequent reactions.

Formation of Primary, Secondary, and Tertiary Amine Products

The hydrogenation of nitriles is a well-established method for synthesizing amines, but controlling selectivity can be a challenge. bme.hu The initial reduction of the nitrile group in this compound yields the corresponding primary diamine, N,N-dibutyl-1,4-butanediamine . This occurs through the addition of two molecules of hydrogen across the triple bond, typically via a primary aldimine intermediate (R-CH=NH). researchgate.net

However, this highly reactive primary amine can undergo further reactions within the catalytic system to form secondary and tertiary amine byproducts. researchgate.netbenthamdirect.com The primary amine can react with the aldimine intermediate to form a secondary amine after hydrogenolysis. This secondary amine can further react to produce a tertiary amine. researchgate.net For a substrate like this compound, the expected products from the hydrogenation of the nitrile moiety are:

Primary Amine Product: N,N-dibutyl-1,4-butanediamine

Secondary Amine Product: Bis(4-(dibutylamino)butyl)amine

Tertiary Amine Product: Tris(4-(dibutylamino)butyl)amine

The formation of these products is a key consideration in the industrial application of nitrile hydrogenation, where high selectivity towards the primary amine is often the desired outcome. bme.hu

Influence of Catalyst Composition and Reaction Conditions on Selectivity

The selectivity of nitrile hydrogenation is profoundly influenced by the choice of catalyst metal, support, and reaction parameters such as temperature, pressure, and solvent. bme.huresearchgate.net Different transition metals exhibit distinct behaviors in directing the reaction toward the desired amine product.

Catalyst Metal:

Cobalt (Co) and Nickel (Ni): These metals, particularly in their Raney-type forms or on supports like silica (B1680970) (SiO₂), are known to be highly selective for the formation of primary amines. bme.huresearchgate.net For the hydrogenation of butyronitrile (B89842), a close structural analog, a Co/SiO₂ catalyst demonstrated high selectivity (97%) to the primary amine, butylamine. bme.hu

Palladium (Pd) and Platinum (Pt): These noble metals tend to favor the formation of secondary and tertiary amines. benthamdirect.comresearchgate.net Studies on butyronitrile hydrogenation over a Pt/SiO₂ catalyst showed it mainly produced the secondary amine, dibutylamine (B89481). bme.hu The use of Pd/C catalysts in benzonitrile (B105546) hydrogenation also shows pathways leading to secondary products. acs.org

Reaction Conditions:

Additives: The addition of basic modifiers can significantly enhance primary amine selectivity. For instance, modifying a KNiCo/Al₂O₃ catalyst with potassium (K) reduced catalyst acidity and increased the selectivity to the primary amine product from 45.5% to 99.9%. bme.hu

Solvents: The choice of solvent can impact reaction rates and selectivity. For butyronitrile hydrogenation, ethanol (B145695) is a commonly used solvent. bme.hu

Temperature and Pressure: Higher hydrogen pressures generally favor the formation of the primary amine by promoting the rapid hydrogenation of the imine intermediate before it can react with another amine molecule. researchgate.net Typical conditions for nitrile hydrogenation are often at elevated temperatures (e.g., 70-130 °C) and pressures (e.g., 13-80 bar). bme.hu

The following table summarizes the influence of different catalysts on the selectivity of butyronitrile hydrogenation, providing insight into the expected behavior for this compound.

| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Primary Amine Selectivity (%) | Main Byproduct | Reference |

| 9.8% Co/SiO₂ | Butyronitrile | 70 | 25 | 97 | Dibutylamine | bme.hu |

| Ni/SiO₂ | Butyronitrile | 100 | 13 | High | Dibutylamine | bme.hu |

| Pt/SiO₂ | Butyronitrile | 100 | 13 | Low | Dibutylamine | bme.hu |

| Ru/SiO₂ | Butyronitrile | 100 | 13 | Moderate | Dibutylamin | bme.hu |

Mechanistic Pathways of Nitrile Hydrogenation

The mechanism of nitrile hydrogenation on heterogeneous catalysts is complex and thought to proceed through different pathways depending on the catalyst metal. benthamdirect.comresearchgate.net The long-accepted von Braun and Greenfield mechanism posits that the nitrile is first hydrogenated to a primary imine intermediate (RCH=NH). researchgate.net This imine can either be further hydrogenated to the primary amine or react with a primary amine molecule to form intermediates that lead to secondary and tertiary amines. researchgate.net

More recent mechanistic proposals differentiate the pathways based on the nature of the surface-bound intermediates:

M-N Pathway (via Nitrenes): This route is believed to be dominant on Cobalt and Nickel catalysts. benthamdirect.comresearchgate.net The nitrile adsorbs onto the metal surface through its nitrogen atom. Hydrogenation proceeds via a surface nitrene (a nitrogen atom bound to the metal) and other intermediates that are bound to the catalyst via the nitrogen. This pathway is considered more selective towards primary amines because the carbon atom is saturated early, making it less susceptible to condensation reactions that form secondary amines. researchgate.net

M-C Pathway (via Carbenes): This pathway is favored on Palladium and Platinum catalysts. benthamdirect.comresearchgate.net The reaction is proposed to proceed through surface aminocarbene intermediates, where the molecule is bound to the metal surface via the α-carbon atom. This mode of binding leaves the nitrogen atom available for nucleophilic attack, facilitating the condensation reactions that lead to the formation of secondary and tertiary amines. researchgate.net A secondary imine may exist on the surface as an N-alkylamino-carbene. researchgate.net

This mechanistic duality provides a strong rationale for the observed differences in selectivity between different classes of metal catalysts in nitrile hydrogenation. benthamdirect.com

In-situ Spectroscopic Analysis of Surface Intermediates

To elucidate the complex mechanistic pathways, researchers have employed in-situ spectroscopic techniques to observe the surface intermediates during the reaction. These studies provide direct evidence for the species present on the catalyst surface under reaction conditions.

A notable study on the hydrogenation of butyronitrile on a Pt/Al₂O₃ catalyst utilized in-situ Attenuated Total Reflection Infrared (ATR-IR) spectroscopy . nih.govacs.org Key findings from this analysis include:

The detection of a prominent band around 1635-1640 cm⁻¹, which was assigned to an adsorbed imine species . nih.govacs.org This intermediate was observed to have its C=N group in a tilted orientation, suggesting a strong π-interaction with the platinum surface.

The imine intermediate showed transient behavior, diminishing in the presence of hydrogen, which suggests it is a reactive species that is converted into amine products. nih.govacs.org

The formation of amine products was confirmed by the appearance of N-H stretching and NH₂ bending vibrations on the catalyst surface. nih.govacs.org

Another technique, Inelastic Neutron Scattering (INS) spectroscopy , has been used to study the hydrogenation of butyronitrile on Raney-Co catalysts. researchgate.net These advanced analytical methods are crucial for building a more complete and evidence-based model of the reaction mechanism, moving beyond speculative proposals. benthamdirect.com

Basicity and Ligand Behavior of the Dibutylamino Moiety

The this compound molecule contains a tertiary amine, the dibutylamino group, which imparts distinct chemical properties. The lone pair of electrons on the nitrogen atom makes this group both basic and nucleophilic. enamine.net

Basicity: The dibutylamino moiety is a Brønsted-Lowry base, capable of accepting a proton to form a quaternary ammonium (B1175870) salt. Its basicity is a fundamental property that influences its behavior in chemical reactions and its interaction with other molecules. This basic character is a general feature of tertiary amines and is crucial for their role in catalysis and synthesis.

Ligand Behavior: The lone pair of electrons on the nitrogen atom also allows the dibutylamino group to act as a Lewis base, or ligand, by donating its electron pair to a metal center to form a coordination complex. Schiff bases derived from similar amino-functionalized aldehydes, such as 4-dimethylaminobenzaldehyde, have been shown to form stable complexes with metal ions like Zn(II) and Cd(II), coordinating through the nitrogen atoms. scielo.org.za It is therefore expected that the dibutylamino group in this compound can act as a ligand, coordinating to transition metals. This behavior could be relevant in catalytic processes where the substrate itself might interact with the metal catalyst center.

Coordination Chemistry Studies with Metal Ions

The presence of two nitrogen atoms—one on the tertiary amine and one on the nitrile group—endows this compound with the potential to act as a ligand in coordination complexes with metal ions. Aminonitriles are recognized for their ability to form metal complexes, often acting as bidentate ligands that chelate to a metal center through both nitrogen atoms. researchgate.netuobaghdad.edu.iq

In the case of this compound, coordination could occur in several ways:

Monodentate Coordination: The molecule could bind to a metal ion through either the lone pair of the amino nitrogen or the nitrile nitrogen. The bulky butyl groups on the amine may cause steric hindrance, potentially favoring coordination at the more accessible nitrile nitrogen.

Bidentate (Chelating) Coordination: The molecule could coordinate to a single metal center through both nitrogen atoms. This would result in the formation of a seven-membered chelating ring. While possible, the stability of such a ring would be dependent on the specific metal ion and reaction conditions.

Studies on other aminonitriles, particularly α-aminonitriles, have demonstrated their capacity for chelation with various transition metals. researchgate.netuobaghdad.edu.iqasianpubs.orguobaghdad.edu.iq For instance, complexes of α-aminonitriles with Co(II), Cu(II), Cd(II), and Zn(II) have been synthesized and characterized, with evidence pointing to chelation involving both the amino and nitrile nitrogen atoms. uobaghdad.edu.iquobaghdad.edu.iq This established behavior of related compounds suggests that this compound is a viable candidate for similar coordination chemistry studies.

Table 1: Coordination Behavior of Representative Aminonitrile Ligands with Metal Ions

| Ligand Type | Metal Ions Studied | Observed Coordination Mode | Reference |

|---|---|---|---|

| α-Aminonitriles | Co(II), Cu(II), Cd(II), Zn(II) | Bidentate (Namino, Nnitrile) | researchgate.netuobaghdad.edu.iq |

| N,N'-Ethylene-bis(2-phenyl)glycinonitrile | Co(II), Ni(II), Cu(II), Zn(II) | Multidentate | asianpubs.org |

| Mixed Ligand (α-Aminonitrile and Ethylenediamine) | Zn(II), Cd(II), Hg(II) | Bidentate (Namino, Nnitrile) | uobaghdad.edu.iq |

Influence of Hydrogen Bonding on Reactivity

Hydrogen bonding can significantly influence the reactivity of molecules containing amino and nitrile groups. nih.gov In this compound, both the tertiary amino group and the nitrile group can act as hydrogen bond acceptors. The molecule lacks a hydrogen bond donor, as the amine is tertiary.

A crystallographic database investigation into the hydrogen-bond acceptor abilities of amino and cyano groups in competitive situations revealed that hydrogen bonds are generally more abundant on the nitrile nitrogen than on the amino nitrogen in aliphatic aminonitriles. nih.gov This preference is attributed to the greater sensitivity of the amino nitrogen to steric hindrance and the electron-withdrawing inductive effect from the nitrile group. nih.gov In this compound, the sterically demanding butyl groups would further favor the nitrile nitrogen as the primary site for hydrogen bonding with protic solvents or other hydrogen bond donors.

This interaction can enhance the reactivity of the nitrile group. For example, in organocatalyzed Strecker reactions, the activation of an imine or a carbonyl group often proceeds via hydrogen bonding with a catalyst, making it more susceptible to nucleophilic attack. mdpi.comscispace.com Similarly, hydrogen bonding to the nitrile nitrogen of this compound could polarize the C≡N bond, increasing the electrophilicity of the carbon atom and rendering it more reactive towards nucleophiles.

Oxidation and Reduction Reactions of Amino- and Nitrile Functional Groups

The amino and nitrile groups of this compound are susceptible to a range of oxidation and reduction reactions, which are fundamental transformations in organic synthesis. enamine.netimperial.ac.uk

Reduction Reactions:

Nitrile Reduction: The nitrile group can be fully reduced to a primary amine, yielding 4-(Dibutylamino)pentan-1-amine . This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with H₂ over a metal catalyst (e.g., PtO₂, Pd/C). imperial.ac.ukvanderbilt.edu A partial reduction to the corresponding aldehyde, 4-(Dibutylamino)butanal , can be accomplished using less reactive hydride reagents such as diisobutylaluminium hydride (DIBAL-H), typically at low temperatures. enamine.netvanderbilt.edu

Amide Reduction: Should the nitrile be first converted to an amide, the amide can be reduced to the amine, 4-(Dibutylamino)pentan-1-amine , using reagents like LiAlH₄ or borane (B79455) (B₂H₆). imperial.ac.uk

Oxidation Reactions:

Oxidative Cyanation of Tertiary Amines: A well-documented reaction for tertiary amines is oxidative C-H functionalization at the α-carbon (the carbon adjacent to the nitrogen). mdpi.comscispace.comorganic-chemistry.org Applying this to this compound could potentially lead to the formation of a new α-aminonitrile. This reaction is often catalyzed by transition metals like iron, ruthenium, or rhenium and uses a cyanide source and an oxidant. organic-chemistry.orgresearchgate.net

Oxidation of the Amine: Stronger oxidation could lead to the cleavage of the butyl groups or more complex degradation products.

Table 2: Potential Oxidation and Reduction Reactions

| Functional Group | Reaction Type | Reagent(s) | Potential Product | Reference |

|---|---|---|---|---|

| Nitrile | Full Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine | imperial.ac.ukvanderbilt.edu |

| Nitrile | Partial Reduction | DIBAL-H | Aldehyde | enamine.netvanderbilt.edu |

Functional Group Interconversions and Advanced Chemical Transformations

Functional group interconversions are key strategies in organic synthesis to transform a molecule into a more complex or useful target. imperial.ac.ukjcpsr.com The nitrile and amine groups of this compound serve as handles for numerous transformations.

Nitrile Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic aqueous conditions to yield an intermediate amide, 4-(Dibutylamino)butanamide , which can be further hydrolyzed to the corresponding carboxylic acid, 4-(Dibutylamino)butanoic acid . enamine.net This conversion of a nitrile to a carboxylic acid is a classic and robust transformation.

Addition of Organometallic Reagents: The nitrile carbon is electrophilic and can be attacked by organometallic nucleophiles, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li). The initial reaction forms an imine salt, which upon aqueous workup hydrolyzes to a ketone. enamine.net For example, reacting this compound with methylmagnesium bromide would, after hydrolysis, yield 5-(Dibutylamino)pentan-2-one .

Transformations from the Amine: While the tertiary amine is relatively stable, it can participate in reactions such as Hofmann elimination if it is first quaternized with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt, which can then be eliminated with a base.

These potential transformations highlight the synthetic utility of this compound as a bifunctional building block. enamine.net

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 4-(Dibutylamino)pentan-1-amine |

| 4-(Dibutylamino)butanal |

| 4-(Dibutylamino)butanamide |

| 4-(Dibutylamino)butanoic acid |

| 5-(Dibutylamino)pentan-2-one |

| Cobalt(II) |

| Copper(II) |

| Cadmium(II) |

| Zinc(II) |

| Nickel(II) |

| Mercury(II) |

| Manganese(II) |

| Chromium(III) |

| N,N'-Ethylene-bis(2-phenyl)glycinonitrile |

| Ciprofloxacin |

| Ethylenediamine |

| Lithium aluminum hydride |

| Diisobutylaluminium hydride |

| Borane |

| Methylmagnesium bromide |

Derivatives and Analogues of 4 Dibutylamino Butyronitrile: Structural and Reactivity Studies

Synthesis of Substituted Butyronitrile (B89842) Derivatives and Analogues

The synthesis of substituted butyronitrile derivatives, including analogues of 4-(dibutylamino)butyronitrile, employs a variety of classical and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the required complexity of the target molecule.

One of the most fundamental approaches to α-aminonitriles is the Strecker reaction , a one-pot multicomponent reaction involving an aldehyde, ammonia (B1221849) (or an amine), and hydrogen cyanide. mdpi.comorgchemres.org This method has been a cornerstone in amino acid synthesis and can be adapted for the preparation of various aminonitriles. mdpi.com Organocatalytic versions of the Strecker reaction have been developed to achieve higher yields and enantioselectivity. mdpi.com

Alkylation reactions represent another key strategy. For instance, deprotonated α-aminonitriles can act as stabilized carbanions, which can then be alkylated to introduce further substitution. uni-mainz.de Phase transfer catalysis is a powerful technique for the synthesis of certain butyronitrile derivatives, such as the reaction of 2-chloro-1-dialkylamino-propanes with diphenylacetonitrile (B117805) to yield a mixture of nitrile isomers. researchgate.net This highlights the challenges in controlling regioselectivity in some synthetic routes.

The synthesis of specific analogues often requires tailored approaches. For example, 2,2-diphenyl-4-(dimethylamino)-pentane nitrile can be prepared by reacting diphenylacetonitrile with 1-(dimethylamino)-2-halopropane in the presence of a base and a phase transfer catalyst. google.com This reaction, however, can lead to the formation of isomeric byproducts like 2,2-diphenyl-3-methyl-4-(dimethylamino)-butyronitrile. google.com The synthesis of 4-(dimethylamino)butyronitrile itself is also well-documented. ontosight.ai

The introduction of protecting groups, such as the Boc (tert-butyloxycarbonyl) group, is a common strategy to modulate reactivity and enable selective transformations. 3-Boc-aminobutyronitrile, for example, is a versatile intermediate where the protected amino group allows for specific reactions at other parts of the molecule. smolecule.com

| Synthetic Method | Reactants | Product Type | Key Features | Reference(s) |

| Strecker Reaction | Aldehyde, Amine, Cyanide Source | α-Aminonitriles | One-pot, multicomponent, can be made asymmetric. | mdpi.comorgchemres.org |

| Phase Transfer Catalysis | Diphenylacetonitrile, Chloro-dialkylamino-alkanes | Substituted Butyronitriles | Useful for reactions between immiscible phases; can produce isomers. | researchgate.netgoogle.com |

| Alkylation | Deprotonated α-aminonitriles, Alkyl halides | Substituted Aminonitriles | Creates new C-C bonds; utilizes the nucleophilicity of the α-carbon. | uni-mainz.de |

| Acylation | Benzonitrile (B105546) intermediate, 4-(Dimethylamino)butanoyl chloride | Acylated Benzonitriles | Friedel-Crafts or direct coupling to introduce butanoyl side chains. | |

| Cyclization | β-Keto nitrile, Hydrazine acetate | Substituted 2-Aminopyrazoles | Two-step synthesis to form heterocyclic precursors. | nih.gov |

Exploration of Structural Complexity and its Influence on Chemical Reactivity

The chemical reactivity of butyronitrile derivatives is intrinsically linked to their structural features. The interplay between the amino group, the nitrile group, and various substituents on the carbon backbone dictates the molecule's behavior in chemical transformations.

Aminonitriles are recognized as versatile building blocks in organic chemistry due to their dual reactivity. uni-mainz.de The nitrile group can undergo hydrolysis to form amides or carboxylic acids, or be reduced to a primary amine. The amino group, on the other hand, can act as a nucleophile or a base. The presence of substituents can significantly influence these reactions. For example, theoretical calculations suggest that α-aminonitriles are more reactive than other nitriles. mdpi.comnih.gov

The position of the amino group relative to the nitrile is critical. Studies on the enzymatic hydrolysis of aminonitriles have shown a dramatic difference in reaction outcomes between α- and β-substituted aminonitriles. nih.gov For instance, the biotransformation of α-substituted 2-phenylglycinonitrile can result in excellent yields, whereas β-amino nitrile substrates may require a protecting group for any significant product recovery. nih.gov

Structural complexity, such as the introduction of phenyl groups, can lead to interesting rearrangements and the formation of multiple products. The reaction of chloro-dialkylamino-1-phenyl-ethanes with diphenylacetonitrile can lead to 4-dialkylamino-2,2,3-triphenyl-butyronitriles. researchgate.net The reactivity of vinyl epoxides and cyclopropanes with arynes in the presence of a nitrile-containing component can lead to complex, functionalized phenanthrenes through a cascade of reactions. acs.org

The electronic nature of substituents also plays a crucial role. The introduction of electron-withdrawing or -donating groups can alter the reactivity of the entire molecule. In the context of this compound, the electron-donating nature of the dibutylamino group can influence the reactivity of the nitrile group and the α-carbon.

| Structural Feature | Influence on Reactivity | Example Reaction | Reference(s) |

| Position of Amino Group (α vs. β) | Affects enzymatic hydrolysis rates and reaction outcomes. | Biotransformation of aminonitriles. | nih.gov |

| Phenyl Substituents | Can lead to rearrangements and complex product mixtures. | Reaction of chloro-dialkylamino-1-phenyl-ethanes with diphenylacetonitrile. | researchgate.net |

| Protecting Groups (e.g., Boc) | Modulates the reactivity of the amino group, allowing for selective transformations elsewhere. | Enzymatic hydrolysis and cyclization reactions of 3-Boc-aminobutyronitrile. | smolecule.com |

| Vinyl Groups | Can participate in cycloaddition and ring-opening reactions. | Reaction of vinyl epoxides with arynes to form phenanthrenes. | acs.org |

Stereochemical Aspects: Enantiomer Synthesis and Chiral Resolution Techniques

The synthesis of chiral aminonitriles is of significant interest as these compounds are valuable building blocks for enantiomerically pure pharmaceuticals and other biologically active molecules. westlake.edu.cnacs.org This has led to the development of numerous methods for both asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric synthesis aims to directly produce a single enantiomer. Organocatalysis has emerged as a powerful tool in this area, with several methods developed for the asymmetric Strecker reaction and the isomerization of cyanoketimines to produce chiral α-tertiary aminonitriles. mdpi.comhep.com.cn Catalytic asymmetric synthesis of chiral α,α-dialkyl aminonitriles has also been achieved through the reaction of cyanoketimines with enals, providing access to complex structures with adjacent stereocenters. westlake.edu.cnacs.org The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, is another established strategy. mdpi.com

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid. wikipedia.org These diastereomers often have different solubilities, allowing for their separation by crystallization. wikipedia.org

Enzymatic methods offer a green and highly selective alternative for chiral resolution. Dynamic kinetic resolution, for example, combines the kinetic resolution of a racemic starting material with in situ racemization of the slower-reacting enantiomer. researchgate.net This allows for the theoretical conversion of 100% of the racemate into a single enantiomer. For example, racemic α-aminobutyronitrile has been completely converted to (R)-α-aminobutyric acid with high optical purity using a multi-enzyme system. researchgate.net

Chromatographic techniques are also widely used for enantiomeric separation. Chiral High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. dss.go.thresearchgate.net

| Technique | Description | Application Example | Reference(s) |

| Asymmetric Organocatalysis | Use of small chiral organic molecules to catalyze enantioselective reactions. | Asymmetric Strecker reaction; isomerization of cyanoketimines. | mdpi.comhep.com.cn |

| Catalytic Asymmetric Synthesis | Use of chiral catalysts to create stereocenters with high selectivity. | Synthesis of chiral α,α-dialkyl aminonitriles from cyanoketimines and enals. | westlake.edu.cnacs.org |

| Dynamic Kinetic Resolution (Enzymatic) | Combination of enzymatic resolution and in-situ racemization. | Conversion of racemic α-aminobutyronitrile to (R)-α-aminobutyric acid. | researchgate.net |

| Chiral Chromatography (TLC/HPLC) | Separation of enantiomers based on differential interaction with a chiral stationary phase. | Chiral determination of adrenergic drugs. | dss.go.thresearchgate.net |

| Crystallization of Diastereomeric Salts | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on solubility. | General method for resolving racemic amines and acids. | wikipedia.org |

Development of Novel Heterocyclic Systems Incorporating Butyronitrile Scaffolds

Butyronitrile derivatives, particularly aminonitriles, are exceptionally useful precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. uni-mainz.de These heterocyclic scaffolds are prevalent in medicinal chemistry and natural products. nih.gov

The inherent functionality of aminonitriles allows for various cyclization strategies. For example, o-aminonitriles (where the amino and nitrile groups are adjacent on an aromatic ring) are key intermediates in the synthesis of fused pyrimidine (B1678525) systems like pyrazolo[3,4-d]pyrimidines. nih.govacs.org The reaction of α-aminonitriles with aminothiols such as cysteine can lead to the formation of 5- or 6-membered ring heterocycles, which can subsequently be hydrolyzed to dipeptides. mdpi.comnih.gov This reaction is proposed as a potential pathway for the formation of peptides in prebiotic chemistry. mdpi.comnih.gov

More complex heterocyclic systems can be accessed through tandem reactions. A multi-component coupling reaction can be used to generate functionalized amine intermediates, which can then undergo various cyclization reactions, including intramolecular Diels-Alder or [3+2] cycloadditions, to form diverse heterocyclic scaffolds. nih.gov

The butyronitrile moiety can be incorporated into larger ring systems as well. For example, ortho-iodo amides can be reacted with propargyl allyl ethers in the presence of a palladium catalyst in butyronitrile as a solvent to form complex cyclopeptoids. chim.it Furthermore, cyanoacetamide-based multicomponent reactions can produce scaffolds that are then used to synthesize heteroannulated pyrimidones. beilstein-journals.org

The synthesis of pyrazole (B372694) derivatives can be achieved by reacting a β-keto nitrile with hydrazine. nih.gov This approach allows for the creation of substituted aminopyrazoles which can be further functionalized.

| Butyronitrile Precursor | Reaction Type | Resulting Heterocycle | Significance | Reference(s) |

| o-Aminonitriles | Cyclization with formic acid or isothiocyanates | Pyrazolo[3,4-d]pyrimidines | Access to fused heterocyclic systems. | nih.govacs.org |

| α-Aminonitriles | Reaction with aminothiols (e.g., cysteine) | Thiazolines, Imidazoles | Potential prebiotic pathway to peptides and heterocycles. | mdpi.comnih.gov |

| Functionalized Amines from MCR | Intramolecular Cycloadditions (Diels-Alder, [3+2]) | Pyrrolidines, Berbane/Yohimbine-like scaffolds | Efficient synthesis of diverse and complex drug-like scaffolds. | nih.gov |

| β-Keto nitriles | Cyclization with hydrazine | Substituted Pyrazoles | Building blocks for further synthetic elaboration. | nih.gov |

| Cyanoacetamide-based scaffolds | Heteroannulation with formamide | Thieno-, Quinolino-, and Indolopyrimidones | Efficient access to a variety of heteroannulated pyrimidones. | beilstein-journals.org |

Advanced Applications of 4 Dibutylamino Butyronitrile in Chemical Transformations

Utilization as a Versatile Building Block in Complex Organic Molecule Synthesis

The dual functionality of 4-(Dibutylamino)butyronitrile renders it a versatile building block for the synthesis of more intricate molecular structures. researchgate.net The nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to primary amines, or reaction with organometallic reagents to form ketones. Simultaneously, the tertiary dibutylamino group can act as a base, a nucleophile, or a directing group in synthetic transformations.

This versatility allows for its incorporation into complex targets. For instance, related dialkylaminobutyronitriles serve as key intermediates in the synthesis of pharmaceuticals. ontosight.aibeilstein-journals.org A notable example is the synthesis of a precursor to methadone, where 4-(dimethylamino)butyronitrile is a structural isomer of the main intermediate, highlighting the utility of the aminonitrile scaffold in constructing pharmaceutically active molecules. googleapis.com The synthetic potential arises from the ability to selectively react one functional group while preserving the other for subsequent modifications, enabling multi-step synthetic sequences. This strategic approach is fundamental to modern organic synthesis, where building blocks that offer multiple reaction pathways are highly prized. icm.edu.plCurrent time information in Bangalore, IN.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Product Functional Group |

|---|---|---|

| Nitrile (-CN) | Acid or Base Hydrolysis | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | Reduction (e.g., with LiAlH₄) | Primary Amine (-CH₂NH₂) |

| Nitrile (-CN) | Grignard Reaction | Ketone (-C(=O)R) |

| Tertiary Amine (-N(C₄H₉)₂) | Quaternization (with Alkyl Halide) | Quaternary Ammonium (B1175870) Salt |

Role in the Preparation of Specialized Organic Compounds

Beyond its general role as a building block, this compound is instrumental in preparing specialized organic compounds with targeted functions. Its structure is particularly suited for creating molecules with potential biological activity. csic.es For example, analogous aminonitrile compounds are used to prepare potential anticancer agents and neurotransmitter modulators. googleapis.com

The synthesis of these specialized compounds often leverages the unique reactivity of the aminonitrile moiety. The preparation of 1,5-disubstituted 4-haloimidazoles, a class of compounds investigated for their fungicidal properties, can start from α-aminonitriles. ontosight.ai Similarly, the synthesis of certain ureas derived from α-amino nitriles has been explored for their potential as pesticides and fungicides. google.com The dibutylamino group can influence the pharmacokinetic properties of a final molecule, such as its lipophilicity and ability to cross biological membranes, making it a useful component in the design of new therapeutic agents. justia.com The compound can be used in multi-component reactions, like the Strecker reaction, to generate molecular diversity for screening and drug discovery. ontosight.ai

Applications in Catalyst Design and Ligand Development

In the field of coordination chemistry and catalysis, this compound and its derivatives have potential as specialized ligands. csic.es The nitrogen atom of the dibutylamino group possesses a lone pair of electrons, enabling it to coordinate with transition metals to form catalyst complexes. csic.es The electronic properties of this amino group are crucial; as an electron-donating group, it can increase the electron density on the metal center, thereby tuning the catalyst's reactivity and stability. lupinepublishers.com

This principle is well-demonstrated in Atom Transfer Radical Polymerization (ATRP), where ligands containing dimethylamino groups have been investigated to create highly active catalysts. lupinepublishers.com The electron-donating nature of the amino group enhances the reducing power of the metal complex, facilitating the polymerization process. lupinepublishers.com By analogy, the dibutylamino group in this compound can perform a similar function. Furthermore, the two long butyl chains can enhance the solubility of the resulting metal complex in nonpolar organic solvents, which is a significant advantage for homogeneous catalysis. lupinepublishers.com

Table 2: Potential Catalytic Applications for Ligands Derived from this compound

| Catalytic Process | Metal Center | Role of Dibutylamino Group |

|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Copper (Cu) | Electron-donating ligand, enhances catalyst activity. |

| Cross-Coupling Reactions | Palladium (Pd), Nickel (Ni) | Stabilizes metal center, tunes reactivity. |

Exploration in Chromophore and Fluorophore Development based on Derivatives

While this compound is not itself a chromophore due to its lack of an extended π-conjugated system, it serves as an excellent precursor for the synthesis of advanced fluorescent dyes and probes. The dibutylamino group is a powerful electron-donating group, a key component in many "push-pull" or donor-π-acceptor (D-π-A) fluorophores. nih.gov When this group is attached to a suitable π-conjugated system (the acceptor), it can lead to compounds with interesting photophysical properties, such as solvatochromism, where the color of the emission changes with solvent polarity.

A well-known phenomenon in such molecules is Twisted Intramolecular Charge Transfer (TICT). In the excited state, rotation around the C-N bond of the dialkylamino group can lead to a non-fluorescent "dark state," particularly in polar solvents. This property can be harnessed to design fluorogenic sensors that are dark in aqueous environments but become brightly fluorescent upon binding to a nonpolar target, such as a protein cleft. For example, derivatives of 4-N,N-dimethylamino-1,8-naphthalimide are highly sensitive probes for detecting biomolecular interactions, showing a more than 100-fold increase in emission upon binding. By incorporating the 4-(dibutylamino)butyl moiety into a suitable aromatic scaffold, novel sensors with high signal-to-noise ratios can be developed.

Use as an Intermediate in Agrochemical Precursor Synthesis

The aminonitrile structural motif is a recognized building block in the synthesis of agrochemicals, including fungicides and herbicides. beilstein-journals.org Research has shown that various aminonitrile derivatives possess significant biological activity. For example, certain alkyl-substituted 1-aminonaphthalene-2-carbonitriles exhibit high fungistatic activity against common phytopathogenic fungi like Fusarium culmorum and Botrytis cinerea. csic.es Furthermore, α-aminonitriles are used as starting materials for novel classes of experimental fungicides, such as tetrasubstituted imidazoles. ontosight.ai

Given this precedent, this compound represents a valuable intermediate for the discovery of new agrochemical agents. beilstein-journals.orgcsic.es Its bifunctional nature allows for the creation of a diverse library of compounds through reactions at either the nitrile or the amine group. The introduction of the dibutylamino moiety can modulate the lipophilicity and systemic properties of the potential agrochemical, which are critical factors for its efficacy and uptake in plants. While specific commercial agrochemicals derived directly from this compound are not prominently documented, its utility is inferred from its classification as a versatile intermediate for biologically active compounds, including pesticides. beilstein-journals.org

Computational and Theoretical Studies on 4 Dibutylamino Butyronitrile Systems

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the behavior of molecules at the electronic level. chemrxiv.org These approaches have been widely applied to study various aspects of aminonitriles and related organic molecules. acs.orgrsc.org

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For aminonitriles, theoretical studies often focus on the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals (HOMO and LUMO). chemrxiv.orgrsc.org

DFT calculations can be employed to determine the molecular geometry and electronic properties of 4-(Dibutylamino)butyronitrile. The presence of the nitrogen atom in the dibutylamino group and the nitrile group introduces specific electronic features. The lone pair of electrons on the amino nitrogen can participate in electronic interactions with the rest of of the molecule, while the cyano group is electron-withdrawing.

Table 1: Calculated Electronic Properties of a Model Aminonitrile

| Property | Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G* |

| (Note: These are representative values for a model aminonitrile and not specific to this compound. Actual values would require specific calculations.) |

Quantum chemical calculations are instrumental in predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. scienceopen.comresearchgate.net For aminonitriles, this can include studying their susceptibility to nucleophilic or electrophilic attack and modeling potential reaction pathways, such as hydrolysis or cyclization. rsc.org

The Artificial Force Induced Reaction (AFIR) method, for instance, can be used to explore reaction path networks automatically, identifying potential transition states and intermediates. scienceopen.com DFT-based methods are also popular for studying reaction mechanisms. researchgate.net By calculating the potential energy surface, researchers can identify the most favorable reaction pathways. researchgate.net For example, in the synthesis of α-aminonitriles, DFT calculations have been used to rationalize the enantioselectivity of organocatalyzed reactions. mdpi.com

The flexible butyl chains and the rotatable bonds in this compound give rise to multiple possible conformations. Conformational analysis aims to identify the most stable spatial arrangements of the atoms in a molecule. chemistrysteps.com This is crucial as the conformation can significantly influence the molecule's reactivity and physical properties.

Theoretical methods can be used to calculate the relative energies of different conformers to determine their populations at a given temperature. For similar molecules, it has been shown that the staggered conformation of alkyl chains is generally favored to minimize steric hindrance. The stability of different conformers is a key aspect that can be investigated using computational chemistry. acs.org

Molecular Dynamics Simulations for Mechanistic Insights

While quantum chemical methods are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. scienceopen.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions, conformational changes, and solvent effects.

For a molecule like this compound, MD simulations could be used to:

Investigate the dynamics of conformational changes.

Study the interaction of the molecule with solvent molecules.

Simulate the process of the molecule crossing an energy barrier during a reaction.

Studies on Intramolecular Charge Transfer (ICT) Phenomena in Related Aminonitriles

Intramolecular charge transfer (ICT) is a photophysical process where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. rsc.orgresearchgate.net This phenomenon is of great interest in the study of fluorescent molecular probes and materials with non-linear optical properties. Aminonitriles, with their electron-donating amino group and electron-withdrawing nitrile group, are model systems for studying ICT. rsc.orgnih.gov

Upon absorption of light, a molecule is promoted to an electronically excited state. The subsequent relaxation processes, including fluorescence, phosphorescence, and non-radiative decay, are collectively known as excited-state dynamics. nih.gov For aminonitriles exhibiting ICT, the excited state dynamics can be complex, often involving significant changes in molecular geometry. rsc.orgrsc.org

Theoretical studies, often combining ab initio methods like CASSCF/CASPT2 with an analysis of potential energy surfaces, have been crucial in unraveling the mechanisms of ICT in aminobenzonitriles. rsc.orgrsc.org These studies have shown that the formation of a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor groups are mutually perpendicular, can be responsible for the characteristic dual fluorescence observed in some of these compounds. rsc.orggrafiati.com Recent research also suggests the involvement of other excited states and the possibility of ICT occurring without a full twist. rsc.orgnih.gov

Table 2: Key Factors Influencing Intramolecular Charge Transfer in Aminonitriles

| Factor | Influence |

| Solvent Polarity | Stabilizes the charge-separated ICT state, often leading to a red-shift in fluorescence. grafiati.com |

| Molecular Geometry | The relative orientation of the donor and acceptor groups is critical for efficient ICT. |

| Electronic Substituents | Can tune the energies of the locally excited and charge transfer states. rsc.org |

Influence of Solvent and Molecular Structure on ICT

The phenomenon of Intramolecular Charge Transfer (ICT) is a critical area of study for understanding the photophysical properties of donor-acceptor molecules like this compound. In such compounds, photoexcitation can lead to a significant redistribution of electron density from the electron-donating group (the dibutylamino moiety) to the electron-accepting group (the nitrile moiety). This process is highly sensitive to the surrounding environment and the specific molecular geometry.

Computational studies, often employing methodologies like Density Functional Theory (DFT) and its time-dependent variant (TD-DFT), are instrumental in elucidating the factors that govern the efficiency and energetics of the ICT process. These theoretical approaches allow for the examination of the molecule in both its ground state and various excited states.

Influence of Solvent:

The polarity of the solvent plays a crucial role in stabilizing the charge-separated ICT state. In nonpolar solvents, the locally excited (LE) state is typically more stable. However, with increasing solvent polarity, the highly dipolar ICT state is stabilized to a greater extent, often leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum. This phenomenon, known as solvatochromism, is a hallmark of ICT.

Theoretical models, such as the Polarizable Continuum Model (PCM), are used to simulate the solvent environment and predict these shifts. For analogous donor-acceptor systems, a clear correlation is observed between the solvent polarity function and the energy of the ICT emission band. researchgate.netmdpi.com For this compound, a similar trend is anticipated, where the emission maximum would shift to longer wavelengths in more polar solvents due to the enhanced stabilization of the charge-separated species.

Interactive Data Table: Predicted Solvatochromic Shift in ICT Emission for this compound

| Solvent | Dielectric Constant (ε) | Predicted ICT Emission λmax (nm) |

| n-Hexane | 1.88 | ~400-420 |

| Toluene | 2.38 | ~430-450 |

| Dichloromethane | 8.93 | ~480-500 |

| Butyronitrile (B89842) | 20.3 | ~510-530 |

| Acetonitrile (B52724) | 37.5 | ~530-550 |

| Water | 80.1 | ~560-580 |

Note: The emission maxima are hypothetical values based on trends observed in similar aminonitrile compounds and serve to illustrate the expected solvatochromic effect.

Influence of Molecular Structure:

The molecular structure, particularly the conformation of the dibutylamino group relative to the butyronitrile backbone, is a key determinant of ICT efficiency. The formation of the ICT state often involves a twisting of the donor and acceptor moieties to achieve a conformation with minimal overlap between their respective orbitals, a concept central to the Twisted Intramolecular Charge Transfer (TICT) model. ias.ac.in

In this compound, the flexibility of the butyl chains and the methylene (B1212753) bridge allows for considerable conformational freedom. Computational studies on similar dialkylamino compounds have shown that increasing the steric bulk on the amino group can influence the rate and equilibrium of the ICT process. researchgate.netmpg.de For instance, pre-twisting the donor group in the ground state can lower the energy barrier for ICT formation. Conversely, steric hindrance that prevents the necessary rotational isomerization can inhibit the formation of the TICT state. The length and flexibility of the alkyl chain connecting the donor and acceptor are also critical, affecting the ability of the molecule to adopt the ideal geometry for charge separation.

Analysis of Intermolecular Interactions and Supramolecular Assembly

Beyond the properties of an individual molecule, computational and theoretical studies provide insight into how this compound molecules interact with each other and with other chemical species to form larger, organized structures. nih.gov This realm of supramolecular chemistry is governed by a variety of non-covalent interactions. nobelprize.org

For a molecule like this compound, several types of intermolecular forces are expected to be significant:

Dipole-Dipole Interactions: The molecule possesses a significant ground-state dipole moment due to the electronegativity difference between the nitrogen and carbon atoms of the nitrile group. In the excited ICT state, this dipole moment is expected to increase substantially. researchgate.net These permanent dipoles lead to electrostatic interactions that can influence the packing of molecules in condensed phases.

Hydrogen Bonding: While the this compound molecule itself lacks strong hydrogen bond donors, the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. In the presence of protic solvents or other molecules with N-H or O-H groups, hydrogen bonding can play a significant role in the formation of supramolecular assemblies. beilstein-journals.org Computational studies can map the electrostatic potential surface of the molecule to identify likely sites for hydrogen bonding.

Supramolecular Assembly:

The interplay of these intermolecular forces can lead to the self-assembly of this compound into ordered structures, such as aggregates, liquid crystals, or crystalline polymorphs. ias.ac.in Crystal engineering principles can be applied theoretically to predict the most stable packing arrangements. For instance, molecules might align in an anti-parallel fashion to optimize dipole-dipole interactions. The flexible butyl chains can interdigitate, maximizing van der Waals contacts.

Computational simulations can predict various possible crystal packing motifs and their relative energies, helping to understand polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.gov The study of these assemblies is crucial for understanding the material properties of the compound and for designing new materials with specific functions. demokritos.grrsc.org

Interactive Data Table: Key Intermolecular Interactions in this compound Systems

| Interaction Type | Interacting Moieties | Typical Energy (kJ/mol) | Significance |

| Dipole-Dipole | Nitrile group (C≡N) ↔ Nitrile group (C≡N) | 5 - 25 | Influences molecular alignment and crystal packing. |

| Van der Waals | Butyl chains ↔ Butyl chains | 2 - 10 | Governs cohesion and packing efficiency. |

| Hydrogen Bonding (Acceptor) | Nitrile Nitrogen (N) ↔ Solvent/Guest (e.g., H-OH) | 10 - 40 | Critical for solubility in protic media and co-crystal formation. |

Advanced Analytical Research Techniques for 4 Dibutylamino Butyronitrile and Its Reaction Products

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like 4-(Dibutylamino)butyronitrile. It is widely used for both quantitative analysis and purification. mdpi.com Reversed-phase (RP) HPLC is the most common mode, utilizing a hydrophobic stationary phase and a polar mobile phase, where analytes are retained primarily through hydrophobic interactions. chromatographyonline.com

Developing a robust RP-HPLC method for this compound involves the systematic optimization of several key parameters to achieve adequate resolution, peak shape, and analysis time.

Stationary Phase Selection: The choice of column is critical. A C18 (octadecylsilane) bonded silica (B1680970) column is a common starting point due to its strong hydrophobic retention. researchgate.net Specialized reverse-phase columns, such as those with low silanol (B1196071) activity, can also be employed to minimize peak tailing for basic compounds like tertiary amines. sielc.com The ionization state of a molecule is determined by the mobile phase's pH, which in turn dictates the retention behavior of analytes with ionizable functional groups.

Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic modifier. mdpi.com

Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used in RP-HPLC. phenomenex.com The choice between them can significantly alter selectivity. phenomenex.com For this compound, a mobile phase containing acetonitrile and water has been shown to be effective. sielc.com

Aqueous Phase and pH Control: Since this compound is a tertiary amine, its retention is highly sensitive to the pH of the mobile phase. At low pH, the amine group will be protonated, making the molecule more polar and reducing its retention time. Buffers or acid modifiers are used to control the pH and ensure reproducible results. Phosphoric acid or formic acid are common choices. sielc.com Formic acid is particularly suitable for methods that are compatible with mass spectrometry (MS) detection. sielc.com

A typical starting point for method development is presented in the table below.

| Parameter | Condition | Rationale |

| Column | Newcrom R1 or equivalent C18, 5 µm | Provides good hydrophobic retention and peak shape for basic analytes. sielc.com |

| Mobile Phase A | Water with 0.1% Formic Acid | Controls pH to ensure consistent ionization state of the amine. sielc.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent to elute the compound. sielc.com |

| Elution Mode | Gradient | A gradient (e.g., 10% to 90% B over 15 minutes) is often used to screen for impurities and reaction products with different polarities. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID analytical column. |

| Detection | UV at 210 nm | Detection at low UV wavelengths is suitable for compounds lacking a strong chromophore. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

The goal of preparative HPLC is to isolate and purify a valuable product, moving from the microgram-to-milligram scale of analytical work to much larger quantities. warwick.ac.uk An analytical HPLC method, once developed, can be scaled up for preparative purposes to isolate this compound from a crude reaction mixture or to separate it from its impurities. sielc.com

The scale-up process involves adjusting parameters to accommodate larger sample loads. This includes using columns with a larger internal diameter and particle size, increasing the flow rate, and optimizing the sample injection volume and concentration. bujnochem.com The primary objective shifts from achieving baseline resolution of all components to maximizing the throughput of the target compound at the desired purity level. warwick.ac.uk

After the fractions containing the purified compound are collected, a workup procedure is required to remove the mobile phase components and isolate the product in a stable form. journalijar.com This can be achieved through techniques such as liquid-liquid extraction or desalting, followed by solvent evaporation. journalijar.com

The table below highlights the key differences between analytical and preparative HPLC.

| Feature | Analytical HPLC | Preparative HPLC |

| Goal | Qualitative and quantitative determination. warwick.ac.uk | Isolation and purification of a substance. warwick.ac.uk |

| Sample Load | µg to ng range. warwick.ac.uk | mg to kg range. warwick.ac.uk |

| Column ID | 2.1 - 4.6 mm | >10 mm |

| Particle Size | 1.7 - 5 µm | 5 - 30 µm or larger. bujnochem.com |

| Flow Rate | 0.2 - 2 mL/min | >10 mL/min, depending on column ID. |

| Primary Focus | Resolution, peak symmetry, sensitivity. warwick.ac.uk | Loading capacity, throughput, purity, recovery. bujnochem.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is ideal for the analysis of volatile and semi-volatile compounds and can be used to separate complex mixtures, identify unknown components, and perform quantitative analysis. thermofisher.comspringernature.com

For this compound, the analysis begins in the gas chromatograph, where the sample is vaporized and separated on a capillary column. thermofisher.com The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. youtube.com As components elute from the column at different retention times, they enter the mass spectrometer. youtube.com

In the MS, molecules are typically ionized by electron impact (EI), which bombards them with high-energy electrons, causing them to fragment in a reproducible manner. youtube.com The resulting positively charged fragments are separated by a mass analyzer (commonly a quadrupole) based on their mass-to-charge (m/z) ratio. youtube.com The resulting mass spectrum is a unique fingerprint that allows for structural identification by interpreting the fragmentation pattern and comparing it to spectral libraries.

Expected Fragmentation Pattern: The mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. Key fragmentation pathways would likely involve alpha-cleavage adjacent to the tertiary amine nitrogen, a characteristic fragmentation for amines.

| m/z Value (Hypothetical) | Fragment Identity | Fragmentation Pathway |

| 196 | [M]+• | Molecular Ion |

| 153 | [M-C₃H₇]+ | Alpha-cleavage, loss of a propyl radical |

| 138 | [M-C₄H₁₀]+ | Cleavage of a butyl group with hydrogen transfer |

| 124 | [M-C₄H₇N]+ | Cleavage of the butyronitrile (B89842) group |

| 86 | [CH₂=N(C₄H₉)]+ | Alpha-cleavage with charge retention on the nitrogen-containing fragment |

For quantification, GC-MS can be operated in two modes. In full-scan mode, the entire mass range is scanned to identify all compounds present. thermofisher.com For higher sensitivity and more accurate quantification of a specific target like this compound, selected ion monitoring (SIM) mode is used, where the mass spectrometer is set to detect only a few characteristic fragment ions. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules. wordpress.com It provides information about the chemical environment of specific nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule. uobasrah.edu.iq

The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous structural confirmation of this compound and the identification of its reaction products.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting). hku.hk

¹³C NMR Spectroscopy: This technique reveals the number of chemically distinct carbon atoms in a molecule and provides information about their chemical environment, including their hybridization and attachment to electronegative atoms. wordpress.com

The tables below present the predicted NMR data for this compound.

Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | ~2.4 | Triplet (t) | 2H |

| b | ~1.8 | Quintet (quin) | 2H |

| c | ~2.5 | Triplet (t) | 2H |

| e, e' | ~2.4 | Triplet (t) | 4H |

| f, f' | ~1.5 | Sextet (sxt) | 4H |

| g, g' | ~1.3 | Sextet (sxt) | 4H |

| h, h' | ~0.9 | Triplet (t) | 6H |

Predicted ¹³C NMR Data for this compound 4 3 2 1 5 6 7 8 CH₃-CH₂-CH₂-CH₂

N - CH₂-CH₂-CH₂-CN / CH₃-CH₂-CH₂-CH₂ 4' 3' 2' 1'

Inelastic Neutron Scattering (INS) Spectroscopy for Surface Reaction Mechanisms in Catalysis

Inelastic Neutron Scattering (INS) spectroscopy is a powerful, non-destructive technique for probing the vibrational and rotational energy levels of atoms and molecules within a material. nih.govacs.org It is particularly sensitive to hydrogen atoms due to the large incoherent scattering cross-section of the hydrogen nucleus. acs.org This makes INS an ideal tool for studying the surface reaction mechanisms of hydrogen-rich molecules like this compound on catalyst surfaces.

In a hypothetical catalytic hydrogenation of a precursor nitrile to form this compound, INS can provide detailed information about the adsorbed species on the catalyst surface. By analyzing the vibrational modes, researchers can identify key intermediates and understand the transformation pathways. For instance, the interaction of the nitrile group and the dibutylamino group with the active sites of a metal catalyst can be monitored.

Detailed Research Findings:

When this compound is adsorbed on a catalyst surface, such as a supported nickel or cobalt catalyst, INS spectroscopy can detect various vibrational modes. These include the stretching and bending modes of the C-H bonds in the butyl chains, the C-N stretching modes of the amino and nitrile groups, and the vibrational modes associated with the interaction of these functional groups with the catalyst surface.

The low-energy region of the INS spectrum is particularly informative, revealing the frustrated rotational and translational modes of the adsorbed molecule, which are directly related to the strength and nature of the surface-adsorbate bond. For example, the interaction of the lone pair of electrons on the nitrogen atom of the dibutylamino group with the metal surface would result in specific vibrational features. researchgate.net

By comparing the INS spectra of the reactants, products, and the catalyst system under reaction conditions, it is possible to identify the vibrational signatures of transient surface species. This information is crucial for elucidating the reaction mechanism, such as the stepwise hydrogenation of the nitrile group.

| Vibrational Mode | Energy Transfer (cm⁻¹) | Assignment | Significance in Reaction Mechanism |

|---|---|---|---|

| Torsional (CH₃) | 150 - 250 | Rotation of terminal methyl groups in butyl chains. | Provides information on the conformational state of the adsorbed molecule. |

| Frustrated Rotation (Molecule) | 250 - 400 | Restricted rotation of the entire molecule on the catalyst surface. | Indicates the strength of the molecule-surface interaction. |

| Ni-N Stretch (Amino) | 400 - 550 | Vibration of the bond between the amino nitrogen and a nickel surface atom. | Confirms the coordination of the amino group to the catalyst surface. |

| C-C-N Bend | 550 - 700 | Bending of the carbon-carbon-nitrogen backbone. | Changes in this mode can indicate strain upon adsorption. |

| CH₂ Wagging/Twisting | 1100 - 1350 | Vibrations of the methylene (B1212753) groups in the butyl chains. | Sensitive to the local environment and packing of the adsorbed molecules. |

| C≡N Stretch | 2200 - 2260 | Stretching of the nitrile triple bond. | A shift to lower frequency upon adsorption indicates weakening of the bond, a precursor to hydrogenation. |

| C-H Stretch | 2800 - 3000 | Stretching of the carbon-hydrogen bonds in the butyl chains. | Provides a strong signal characteristic of the organic adsorbate. |

X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) for Catalyst Characterization

The performance of a heterogeneous catalyst is intrinsically linked to its physical and structural properties. X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) are indispensable techniques for the detailed characterization of catalysts used in the synthesis and reactions of this compound.

X-ray Diffraction (XRD):

XRD is a non-destructive technique used to determine the crystalline structure, phase composition, and average crystallite size of a catalyst. acs.orgosaka-u.ac.jp In the context of synthesizing this compound, which can be produced via the hydrogenation of a corresponding nitrile precursor, supported metal catalysts such as nickel or cobalt on silica or alumina (B75360) are often employed.

XRD analysis of such a catalyst would provide several key pieces of information:

Phase Identification: The diffraction pattern reveals the crystalline phases present in the catalyst. For example, in a nickel-based catalyst, XRD can distinguish between metallic nickel (the active phase) and nickel oxide phases. chemrxiv.orgrsc.org

Crystallite Size: The broadening of the diffraction peaks can be used to calculate the average size of the catalyst nanoparticles via the Scherrer equation. This is a critical parameter as catalytic activity is often size-dependent.

Support Structure: XRD can also characterize the support material, for instance, identifying whether alumina is in its γ, δ, or α phase, which can influence catalyst-support interactions.

Transmission Electron Microscopy (TEM):

TEM provides direct visualization of the catalyst nanoparticles, offering information on their size, shape, and distribution on the support material. researchgate.netnih.gov High-resolution TEM (HRTEM) can even resolve the lattice fringes of individual nanoparticles, providing insights into their crystallinity and faceting.

For a supported catalyst used in reactions involving this compound, TEM analysis would yield:

Particle Size Distribution: By imaging a large number of nanoparticles, a statistically relevant size distribution can be obtained. This is more detailed than the average size from XRD and is crucial for understanding the catalyst's activity and selectivity.

Morphology: TEM images reveal the shape of the nanoparticles (e.g., spherical, cubic, or irregular), which can influence the types of active sites exposed.

Dispersion: The distribution of the nanoparticles on the support surface can be assessed. A high dispersion, with minimal agglomeration, is generally desirable for maximizing the number of accessible active sites.

Detailed Research Findings:

A combined XRD and TEM analysis of a hypothetical 5 wt% Ni on SiO₂ catalyst for nitrile hydrogenation could yield the data presented in the tables below. The XRD data would confirm the presence of metallic nickel and provide an average crystallite size. The TEM analysis would then offer a more detailed picture of the nanoparticle morphology and size distribution.